molecular formula C15H18N2O2S2 B5503033 1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine

1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine

Cat. No.: B5503033
M. Wt: 322.5 g/mol
InChI Key: UVADDIZXYOQZGO-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine is a piperazine derivative characterized by a phenylsulfonyl group at the 1-position and a 2-thienylmethyl substituent at the 4-position. The 2-thienylmethyl group introduces aromaticity and electron-rich properties, which may facilitate π-π interactions or hydrophobic binding in biological systems. This compound is synthesized via sequential reactions: sulfonylation of piperazine with phenylsulfonyl chloride, followed by alkylation with 2-thienylmethyl chloride under controlled conditions . Its structural features align with derivatives investigated for enzyme inhibition (e.g., BACE1), receptor modulation (e.g., serotonin receptors), and cytotoxic activity .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-21(19,15-6-2-1-3-7-15)17-10-8-16(9-11-17)13-14-5-4-12-20-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVADDIZXYOQZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine can be achieved through multiple synthetic routes. A common method involves the nucleophilic substitution of 1-benzyl-4-piperazine with thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.

  • Dissolve 1-benzyl-4-piperazine in acetonitrile.

  • Add sodium hydride slowly to the solution under a nitrogen atmosphere.

  • Introduce thienylmethyl chloride dropwise while maintaining the temperature at reflux.

  • Stir the reaction mixture for several hours.

  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound might involve larger-scale synthesis techniques, such as continuous-flow reactors to ensure consistent quality and yield. The use of automated systems to monitor reaction parameters, coupled with efficient purification methods like preparative HPLC, is commonplace.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine undergoes various chemical reactions, including:

  • Oxidation: : The thienylmethyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the sulfonyl group using reducing agents like lithium aluminum hydride or DIBAL-H can yield the corresponding sulfide.

  • Substitution: : The piperazine nitrogen can undergo nucleophilic substitution reactions, such as alkylation or acylation, to introduce different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, DIBAL-H.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products

Depending on the reaction conditions and reagents used, major products can include:

  • Sulfoxides and sulfones from oxidation reactions.

  • Sulfides from reduction reactions.

  • Alkylated or acylated derivatives from substitution reactions.

Scientific Research Applications

1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine has several applications in scientific research:

  • Medicinal Chemistry: : It can act as a precursor for the synthesis of pharmacologically active compounds, especially in developing central nervous system agents.

  • Synthetic Organic Chemistry: : As an intermediate in the synthesis of complex organic molecules, it serves as a building block for further functionalization.

  • Materials Science: : Its unique structure allows for the exploration of new materials with specific electronic properties.

Mechanism of Action

The compound's mechanism of action largely depends on its application. In medicinal chemistry, it may interact with biological targets like enzymes or receptors, leading to modulation of biochemical pathways. For example, binding to a receptor could inhibit or activate downstream signaling, resulting in therapeutic effects. The thienylmethyl and phenylsulfonyl groups can influence the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Biological Activity/Properties Reference
1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazine 1: Phenylsulfonyl; 4: 2-Thienylmethyl Hypothesized: BACE1 inhibition, receptor modulation
1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine 1: 4-Methoxybenzenesulfonyl; 4: Thiophene-2-carbonyl Enhanced solubility due to methoxy group; potential antimicrobial activity
1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine 1: Phenylsulfonyl; 4: Pyridine (CF3-substituted) Improved metabolic stability; applications in CNS disorders
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 1: 2-Methoxyphenyl; 4: Phthalimido-butyl High 5-HT1A serotonin receptor affinity (Ki = 0.6 nM)
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine 1: 4-Chlorobenzhydryl; 4: Benzoyl derivatives Cytotoxicity against liver, breast, and colon cancer cell lines

Key Comparative Analysis

Structural Variations and Electronic Effects Phenylsulfonyl vs. 2-Thienylmethyl vs. Pyridinyl/Phthalimido: The 2-thienylmethyl group offers a smaller, sulfur-containing aromatic system compared to pyridinyl (electron-deficient) or phthalimido (bulky, hydrogen-bonding) substituents. This may influence target selectivity and steric interactions .

Biological Activity

  • Enzyme Inhibition : Compounds with phenylsulfonyl groups (e.g., 1-phenylsulfonyl-4-indole-piperazine) exhibit inhibitory potency against BACE1 (IC50 ~20 mM), suggesting analogous activity for the target compound .
  • Receptor Affinity : Arylpiperazines with 2-methoxyphenyl and phthalimido substituents show high 5-HT1A receptor affinity. The target compound’s thienylmethyl group may modulate similar receptor interactions but with distinct selectivity .
  • Cytotoxicity : Chlorobenzhydryl-benzoyl piperazines demonstrate broad anticancer activity. The target compound’s sulfonyl and thienyl groups could confer cytotoxicity via different mechanisms (e.g., oxidative stress induction) .

Synthetic Accessibility

  • The target compound’s synthesis parallels methods for sulfonylated piperazines (e.g., reaction with aryl sulfonyl chlorides in THF at 10–15°C, followed by alkylation) . Yields and purity depend on substituent reactivity and purification techniques (e.g., crystallization vs. chromatography) .

Pharmacokinetic and Safety Profiles Solubility: Sulfonyl groups generally reduce lipophilicity, but the thienylmethyl moiety may offset this, balancing membrane permeability and aqueous solubility . Toxicity: Piperazine derivatives with bulky substituents (e.g., benzothiazolinone derivatives) show minimal gastric toxicity, suggesting a favorable safety profile for the target compound .

Research Findings and Implications

  • Anticancer Activity : Cytotoxicity in chlorobenzhydryl derivatives supports further exploration of the target compound in oncology .

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